An In-depth Technical Guide to Tert-butyl 2-(oxetan-3-ylidene)acetate (CAS: 1207175-03-8)
An In-depth Technical Guide to Tert-butyl 2-(oxetan-3-ylidene)acetate (CAS: 1207175-03-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 2-(oxetan-3-ylidene)acetate, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing actionable data and experimental protocols for laboratory use.
Chemical Identity and Properties
Tert-butyl 2-(oxetan-3-ylidene)acetate is a heterocyclic compound featuring a strained oxetane ring and an α,β-unsaturated ester moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1]
| Property | Value | Reference |
| CAS Number | 1207175-03-8 | [2][3] |
| Molecular Formula | C₉H₁₄O₃ | [3] |
| Molecular Weight | 170.21 g/mol | [4] |
| IUPAC Name | tert-butyl 2-(oxetan-3-ylidene)acetate | |
| Synonyms | 2-(Oxetan-3-ylidene)acetic acid tert-butyl ester, Tert-butyl 3-oxetanylideneacetate | [1][3] |
| Physical State | Not explicitly stated, likely a liquid or low-melting solid at room temperature. | |
| Solubility | Expected to be soluble in common organic solvents like THF, ethyl acetate, and dichloromethane. |
Synthesis via Horner-Wadsworth-Emmons Reaction
The primary synthetic route to Tert-butyl 2-(oxetan-3-ylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This olefination reaction involves the condensation of oxetan-3-one with a phosphonate ylide generated from tert-butyl 2-(diethylphosphoryl)acetate. The HWE reaction is favored for its high yield and stereoselectivity, typically producing the thermodynamically more stable (E)-isomer.[5][6]
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
This protocol is a representative procedure based on established methods for similar substrates.[7][8]
Materials:
-
Oxetan-3-one
-
Tert-butyl 2-(diethylphosphoryl)acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2-(diethylphosphoryl)acetate (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Let the reaction mixture slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Tert-butyl 2-(oxetan-3-ylidene)acetate.
Expected Yield: While specific yields for this exact reaction are not widely reported, similar HWE reactions with ketones can proceed with yields ranging from 60% to over 90%, depending on the specific conditions and substrate.
Synthesis Workflow Diagram
Chemical Reactivity and Synthetic Applications
The unique structure of Tert-butyl 2-(oxetan-3-ylidene)acetate provides multiple avenues for further chemical transformations, making it a valuable scaffold in drug discovery.
Aza-Michael Addition
The electron-deficient double bond in Tert-butyl 2-(oxetan-3-ylidene)acetate is susceptible to conjugate addition by nucleophiles, particularly amines, in a reaction known as the aza-Michael addition.[9] This reaction is a powerful tool for introducing nitrogen-containing heterocycles and other amine functionalities, leading to the synthesis of novel amino acid derivatives and other compounds of medicinal interest.[7][8][10]
Experimental Protocol: Aza-Michael Addition
This protocol is a representative procedure based on the addition of amines to similar α,β-unsaturated esters.[11]
Materials:
-
Tert-butyl 2-(oxetan-3-ylidene)acetate
-
Amine (e.g., piperidine, morpholine, or other primary/secondary amines)
-
Aprotic solvent (e.g., acetonitrile, THF, or dichloromethane)
-
Optional: A catalytic amount of a non-nucleophilic base (e.g., DBU) for less reactive amines.
Procedure:
-
Dissolve Tert-butyl 2-(oxetan-3-ylidene)acetate (1.0 equivalent) in the chosen aprotic solvent.
-
Add the amine (1.0-1.2 equivalents) to the solution. For less reactive amines, a catalytic amount of DBU (0.1 equivalents) can be added.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the residue by flash column chromatography on silica gel to afford the desired β-amino ester product.
Expected Yield: Aza-Michael additions are often high-yielding, with reports of up to 99% for similar reactions under optimized conditions.[9]
Other Transformations
-
Ester Hydrolysis: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding carboxylic acid, 2-(oxetan-3-ylidene)acetic acid. This acid can then be coupled with amines to form amides or undergo other transformations.
-
Double Bond Reduction: The exocyclic double bond can be hydrogenated, typically using a palladium catalyst (Pd/C) under a hydrogen atmosphere, to yield tert-butyl 2-(oxetan-3-yl)acetate.
-
Oxetane Ring Opening: The strained four-membered ring can be opened by strong nucleophiles or under harsh acidic conditions, leading to functionalized 1,3-diols. This reactivity can be exploited to introduce further diversity into the molecular scaffold.[1]
Reactivity and Derivatization Pathways
Role in Medicinal Chemistry
The incorporation of the oxetane motif into drug candidates has gained significant attention in recent years.[12][13][14] The oxetane ring can act as a "smart" replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties.[15]
Key Advantages of the Oxetane Moiety:
-
Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility, a critical parameter for drug bioavailability.[12][13]
-
Metabolic Stability: The strained ring system can block sites of metabolism, leading to improved pharmacokinetic profiles.[13]
-
Reduced Lipophilicity: Replacing lipophilic groups with an oxetane can lower the overall lipophilicity (LogP) of a molecule, which is often beneficial for drug-likeness.[13]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane can decrease the basicity of nearby amino groups, which can be advantageous for tuning a compound's properties.[13]
-
Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved binding affinity and selectivity for its biological target.[13]
Tert-butyl 2-(oxetan-3-ylidene)acetate serves as a key starting material for introducing this beneficial oxetane scaffold into a wide range of molecular architectures, making it a valuable tool for drug discovery and development.
Spectroscopic Data (Representative)
| Spectroscopy | Expected Signals |
| ¹H NMR | δ ~ 5.0-5.5 ppm (s, 1H, vinylic proton), δ ~ 4.8-5.2 ppm (m, 4H, oxetane CH₂), δ ~ 1.5 ppm (s, 9H, tert-butyl protons) |
| ¹³C NMR | δ ~ 165-170 ppm (C=O, ester), δ ~ 150-160 ppm (C=C, vinylic), δ ~ 100-110 ppm (C=C, vinylic), δ ~ 80-85 ppm (quaternary C, tert-butyl), δ ~ 70-75 ppm (CH₂, oxetane), δ ~ 28 ppm (CH₃, tert-butyl) |
| IR (Infrared) | ~1710-1730 cm⁻¹ (C=O stretch, ester), ~1640-1660 cm⁻¹ (C=C stretch, alkene), ~1150-1250 cm⁻¹ (C-O stretch, ester and ether) |
| MS (Mass Spec) | Expected [M+H]⁺ at m/z 171.0965 |
Conclusion
Tert-butyl 2-(oxetan-3-ylidene)acetate is a synthetically versatile and medicinally relevant building block. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and the diverse reactivity of its functional groups allow for the facile generation of novel molecular scaffolds. The incorporation of the oxetane moiety through this intermediate offers a promising strategy for optimizing the drug-like properties of therapeutic candidates. This guide provides a foundational understanding and practical protocols to facilitate the use of this valuable compound in research and development.
References
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- 2. 1207175-03-8|tert-Butyl 2-(oxetan-3-ylidene)acetate|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. cymitquimica.com [cymitquimica.com]
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- 8. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates [epubl.ktu.edu]
- 9. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
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